molecular formula C30H34N2O6S2 B11560325 N,N'-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide

N,N'-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide

Cat. No.: B11560325
M. Wt: 582.7 g/mol
InChI Key: NSWHFVPRLDQCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide: is an organic compound with the molecular formula C₃₀H₃₄N₂O₆S₂ and a molecular weight of 582.73 g/mol . This compound is characterized by the presence of two butoxyphenyl groups attached to a naphthalene-1,5-disulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 4-butoxyaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. The compound may exert its effects through interactions with cellular proteins, enzymes, or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • N,N’-bis(4-methoxyphenyl)naphthalene-1,5-disulfonamide
  • N,N’-bis(4-ethoxyphenyl)naphthalene-1,5-disulfonamide
  • N,N’-bis(4-propoxyphenyl)naphthalene-1,5-disulfonamide

Comparison: N,N’-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide is unique due to the presence of butoxy groups, which can influence its chemical reactivity and physical properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

Molecular Formula

C30H34N2O6S2

Molecular Weight

582.7 g/mol

IUPAC Name

1-N,5-N-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide

InChI

InChI=1S/C30H34N2O6S2/c1-3-5-21-37-25-17-13-23(14-18-25)31-39(33,34)29-11-7-10-28-27(29)9-8-12-30(28)40(35,36)32-24-15-19-26(20-16-24)38-22-6-4-2/h7-20,31-32H,3-6,21-22H2,1-2H3

InChI Key

NSWHFVPRLDQCBG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=C(C=C4)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.